6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination of 8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with an amine group instead of a methoxy group.
7-Methoxy-1-tetralone: Similar structure but with the methoxy group at a different position.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of a bromine atom
Uniqueness
6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11BrO2/c1-14-10-6-8(12)5-7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3 |
InChI Key |
IEHMJZVOPZQIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.